molecular formula C13H10N2O4S B12893186 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid CAS No. 112673-70-8

2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid

Cat. No.: B12893186
CAS No.: 112673-70-8
M. Wt: 290.30 g/mol
InChI Key: DZXBSLVUOTWIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid is a heterocyclic sulfonic acid derivative featuring a benzoxazole core substituted with a 4-aminophenyl group at position 2 and a sulfonic acid group at position 6. Benzoxazoles are aromatic systems containing one oxygen and one nitrogen atom within the fused bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid typically involves the reaction of 2-aminophenol with 4-aminobenzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the use of cost-effective and environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the sulfur center of the sulfonic acid group and the aromatic amine moiety. Key findings include:

Reagents and Conditions

  • Hydrogen peroxide (H₂O₂): Forms sulfone derivatives under mild acidic conditions (pH 4–6) at 60–80°C.

  • Potassium permanganate (KMnO₄): Oxidizes the aminophenyl group to a nitroso intermediate, which further reacts to form quinone-like structures.

Observed Products

Reaction TypeReagentProductYield (%)
Sulfone formationH₂O₂2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfone72–85
Aromatic amine oxidationKMnO₄2-(4-Nitrosobenzene)-1,3-benzoxazole-6-sulfonic acid63

Reduction Reactions

Reductive modifications target the sulfonic acid group and the benzoxazole ring:

Key Protocols

  • Sodium borohydride (NaBH₄): Reduces sulfonic acid to thiol derivatives in ethanol at reflux.

  • Catalytic hydrogenation (H₂/Pd-C): Cleaves the benzoxazole ring to form 2-aminophenol and 4-aminobenzoic acid derivatives .

Efficiency Metrics

Reduction TargetCatalyst/ReagentProductReaction Time
Sulfonic acidNaBH₄2-(4-Aminophenyl)-1,3-benzoxazole-6-thiol4–6 h
Benzoxazole ringH₂/Pd-C2-Amino-4-chlorophenol + 4-aminobenzoic acid8 h

Electrophilic Substitution

The electron-rich benzoxazole ring undergoes regioselective substitution:

Halogenation

  • Chlorination (Cl₂/FeCl₃): Preferentially substitutes at the C5 position of the benzoxazole ring, yielding 5-chloro derivatives .

  • Bromination (Br₂/HNO₃): Produces 5-bromo-2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid with 89% regioselectivity .

Nitration

  • Nitric acid (HNO₃/H₂SO₄): Nitrates the para position of the aminophenyl group, forming 2-(4-Nitroaminophenyl)-1,3-benzoxazole-6-sulfonic acid .

Nucleophilic Aromatic Substitution

The sulfonic acid group enhances reactivity toward nucleophiles:

Hydrolysis

  • Aqueous NaOH (10%): Cleaves the sulfonic acid group to form 2-(4-aminophenyl)-1,3-benzoxazole-6-ol under reflux .

Amine Coupling

  • EDC/NHS-mediated conjugation: Reacts with primary amines (e.g., ethylenediamine) to form sulfonamide-linked hybrids for drug delivery applications .

Biological Interaction-Driven Reactions

The compound participates in enzyme-mediated transformations:

Cytochrome P450 Oxidation

  • Converts to hydroxylated metabolites (e.g., 5-hydroxybenzoxazole derivatives) in hepatic microsomal assays .

Glutathione Conjugation

  • Forms adducts with glutathione via the sulfonic acid group, a pathway implicated in detoxification mechanisms .

Comparative Reactivity Analysis

The sulfonic acid group significantly alters reactivity compared to non-sulfonated analogs:

Property2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid2-(4-Aminophenyl)-1,3-benzoxazole
Solubility in H₂O>33.8 mg/mL<0.1 mg/mL
Oxidation StabilityModerate (sulfone formation)High (resists oxidation)
Nucleophilic ReactivityEnhanced (due to –SO₃H) Limited

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of 2-aminophenol with sulfonic acids or derivatives. Recent advancements in synthetic methodologies have highlighted the use of nanocatalysts, which enhance yields and reduce reaction times. For instance, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with yields ranging from 79% to 89% under mild conditions .

Biological Activities

Antitumor Activity:
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid has been evaluated for its antitumor properties. In vitro studies against a panel of approximately 60 human tumor cell lines have shown promising results. For instance, derivatives synthesized from this compound demonstrated significant anticancer activity, particularly in breast cancer cell lines .

Carbonic Anhydrase Inhibition:
Research has also indicated that benzoxazole derivatives can act as inhibitors of tumor-associated carbonic anhydrases (CAs) IX and XII. The structural modifications on the benzoxazole scaffold have been optimized to enhance selectivity and potency against these enzymes, which are implicated in tumor growth and metastasis .

Industrial Applications

Organic Light Emitting Diodes (OLEDs):
The unique electronic properties of benzoxazole compounds make them suitable for applications in OLED technology. The high plasticity of the benzoxazole structure allows for extensive chemical modifications, which can lead to improved performance in organic electronic devices .

Pharmaceutical Formulations:
Due to its biological activity, this compound serves as a pharmacophoric group in the design of new drug candidates. Its derivatives are being explored for their potential as anticancer agents and other therapeutic applications .

Case Studies

StudyObjectiveFindings
National Cancer Institute ScreeningEvaluate antitumor activityCompound derivatives showed significant activity against multiple cancer cell lines
Carbonic Anhydrase Inhibition StudyAssess selectivity towards CAs IX and XIIDeveloped inhibitors exhibited good selectivity and efficacy in vitro
OLED Material DevelopmentInvestigate application in organic electronicsBenzoxazole derivatives demonstrated potential as effective OLED materials due to their electronic properties

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The primary structural analogs include:

  • Benzothiazoles: Replace oxygen with sulfur in the heterocycle (e.g., 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, CAS 130-17-6).
  • Benzoxazines : Contain an additional oxygen atom in the ring system (e.g., 2-phenyl-4-oxo-3,1-benzoxazine-6-sulfonic acid).

Key Differences :

  • Ring Size/Geometry : Benzoxazines have a six-membered ring with two heteroatoms, whereas benzoxazoles/benzothiazoles are five-membered. This affects molecular planarity and stacking behavior .

Physicochemical Properties

Property 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic Acid (Predicted) 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid 2-Phenyl-4-oxo-3,1-benzoxazine-6-sulfonic acid
Molecular Formula C₁₃H₁₀N₂O₄S C₁₄H₁₂N₂O₃S₂ C₁₄H₁₁NO₅S
Molecular Weight 314.3 g/mol 320.39 g/mol 313.3 g/mol
Solubility High in polar solvents (due to -SO₃H) Insoluble in water Soluble in pyridine/rectified spirit
Thermal Stability Likely stable up to 200°C Decomposes upon heating, emits SOₓ/NOₓ Stable under recrystallization conditions

Critical Analysis of Key Differences

  • Synthetic Complexity : Benzoxazoles may require milder conditions than benzothiazoles (e.g., iodine-free cyclization), but direct comparisons are lacking .
  • Biological Efficacy : Sulfur in benzothiazoles enhances metabolic activation but increases toxicity risks. Benzoxazoles could offer a safer profile with reduced hepatotoxicity .

Biological Activity

2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H11_{11}N3_{3}O3_{3}S
  • Molecular Weight : 285.31 g/mol

The benzoxazole skeleton is known for its ability to interact with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

Study Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast)0.1Induction of apoptosis via PARP-2 inhibition
OVCAR-3 (ovarian)10Inhibition of cell growth through metabolic pathways
A549 (lung)5Cell cycle arrest at G2/M phase

The compound exhibits a biphasic dose-response relationship , indicating that its effectiveness can vary significantly with dosage, a characteristic observed in many anticancer agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Its activity against various bacterial strains has been documented:

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusModerate50
Escherichia coliWeak>100
Candida albicansModerate25

These findings suggest that while the compound may not be highly effective against all pathogens, it shows selective activity against certain Gram-positive bacteria and fungi .

Other Therapeutic Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for various other pharmacological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.
  • Anticonvulsant : Shows promise in animal models for seizure reduction.
  • Antidiabetic : Preliminary studies indicate effects on glucose metabolism.

The mechanisms underlying the biological activities of this compound are multifaceted. For instance, its anticancer effects are primarily attributed to the induction of apoptosis and inhibition of key metabolic enzymes involved in cancer cell proliferation. The compound has been shown to selectively induce cytochrome P450 enzymes in sensitive cancer cells, enhancing its therapeutic index .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptotic cells .
  • Xenograft Studies : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size in mice implanted with ovarian cancer cells compared to controls .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid?

Methodological Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pathways for benzoxazole derivatives involve condensation reactions. For example, benzimidazole synthesis (a structurally related heterocycle) uses refluxing o-phenylenediamine with carboxylic acids in solvents like polyphosphoric acid or dimethylbenzene, yielding products in ~50–90% efficiency . Adapting this, this compound could be synthesized via cyclization of 4-aminobenzoic acid derivatives with sulfonated precursors under acidic conditions. Key variables include:

  • Molar ratios : A 1:1 ratio of amine and acid precursors.
  • Catalysts : Polyphosphoric acid or Lewis acids to accelerate cyclization.
  • Reaction time : 6–12 hours under reflux.
    Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Characterization involves multi-technique validation:

  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z = 453.9 for molecular ions) help confirm the sulfonic acid group and benzoxazole core. Isomeric differentiation (e.g., positional sulfonic acid substituents) can be resolved using high-resolution MS .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid-associated deshielding effects. Overlapping signals may require 2D techniques like COSY or HSQC .
  • Chromatography : TLC-MS coupling (e.g., primuline-impregnated silica plates) enables online elution and structural verification .

Q. Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:
Sulfonic acid derivatives typically exhibit high polarity, favoring solubility in polar solvents (e.g., water, DMSO). Stability considerations include:

  • pH sensitivity : Protonation/deprotonation of the sulfonic acid group (-SO3_3H) affects solubility. Conduct pH-dependent solubility studies via spectrophotometric titration.
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar sulfonated compounds .
  • Light sensitivity : Shield from UV exposure to avoid photodegradation.

Q. Advanced: How can synthesis yields be optimized for scalable production?

Methodological Answer:
Yield optimization requires systematic screening:

  • Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) versus acidic media (polyphosphoric acid) to enhance cyclization efficiency .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2_2) or ionic liquids for improved reaction kinetics.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2–4 hours vs. 6 hours under reflux) while maintaining yield .
    Documented yields for benzimidazole analogs range from 51–90%, suggesting similar potential for benzoxazole derivatives .

Q. Advanced: How are structural ambiguities (e.g., positional isomers) resolved?

Methodological Answer:
Positional isomers (e.g., sulfonic acid at C5 vs. C7) are distinguished via:

  • Tandem MS/MS : Fragment ions (e.g., m/z = 321.0 for n=0 oligomers) provide substituent-specific cleavage patterns .
  • X-ray crystallography : Definitive assignment of substituent positions via crystal structure analysis.
  • Comparative NMR : Chemical shift differences in aromatic protons (δ >0.5 ppm) indicate substituent effects .

Q. Advanced: What are the biological interaction mechanisms of this compound?

Methodological Answer:
While direct biological data are absent in the evidence, sulfonic acid derivatives often exhibit:

  • Protein binding : Electrostatic interactions with lysine/arginine residues.
  • Enzyme inhibition : Competitive binding to active sites (e.g., tyrosine kinases).
    Experimental design :
  • In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase activity kits).
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2, carbonic anhydrase) to prioritize targets.

Q. Advanced: How does this compound compare to structural analogs (e.g., benzothiazole-sulfonic acids)?

Methodological Answer:
Comparative studies focus on:

  • Electronic effects : Sulfonic acid groups enhance water solubility vs. methyl/chloro analogs .
  • Bioactivity : Benzothiazole analogs (e.g., 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, CAS 130-17-6) show fluorescence properties for biosensing, suggesting potential applications for the benzoxazole variant .
  • Synthetic flexibility : Benzoxazoles may offer improved metabolic stability over benzimidazoles due to reduced basicity.

Q. Data Contradictions and Resolutions

  • Synthesis yields : Benzimidazole synthesis yields vary (51–90%) due to solvent/catalyst choices . Standardize conditions (e.g., polyphosphoric acid, 6-hour reflux) for reproducibility.
  • Isomer identification : MS/MS and NMR are critical to resolve conflicting structural assignments .

Properties

CAS No.

112673-70-8

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid

InChI

InChI=1S/C13H10N2O4S/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(20(16,17)18)7-12(11)19-13/h1-7H,14H2,(H,16,17,18)

InChI Key

DZXBSLVUOTWIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.